![molecular formula C8H5N5O B12350275 Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI) is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoxaline derivatives with azides in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]quinoxalin-4(5H)-one are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .
化学反応の分析
Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Quinoxalin-4-ones
Reduction: Various reduced derivatives of the tetrazole ring
Substitution: Substituted quinoxaline derivatives
科学的研究の応用
Tetrazolo[1,5-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the unique structural features of the tetrazoloquinoxaline ring system .
類似化合物との比較
- s-Triazolo[4,3-a]quinoxaline
- Imidazo[1,5-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Comparison: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its tetrazole ring fused to a quinoxaline system, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C8H5N5O |
|---|---|
分子量 |
187.16 g/mol |
IUPAC名 |
9aH-tetrazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4,6H |
InChIキー |
IZDKQLMSLIULMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=NC(=O)C3=NN=NN23)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


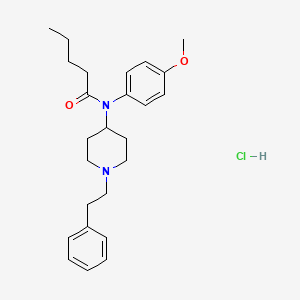

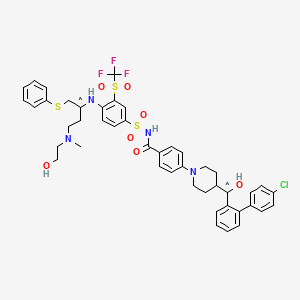
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
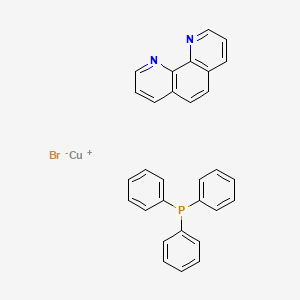
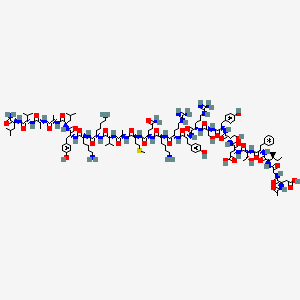




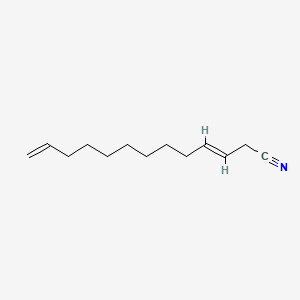
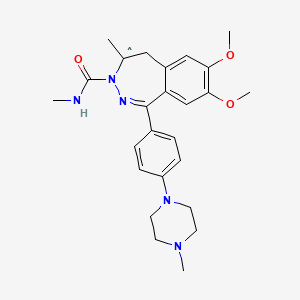
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
